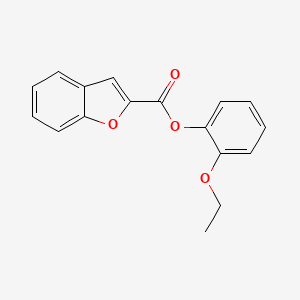

2-ethoxyphenyl 1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-ethoxyphenyl 1-benzofuran-2-carboxylate, often involves the cyclization of appropriate precursors. For instance, the solvolytic reactions of 1-aryl-2,2-bis(o-methoxyphenyl)vinyl halides in aqueous ethanol or acetic acid have been shown to yield benzofurans. These reactions are characterized by their first-order kinetics, significant α-substituent and leaving group effects, and solvent influence, indicating the formation of intermediate vinyl cations captured by the β-o-methoxyl group (Sonoda, Kobayashi, & Taniguchi, 1976). Additionally, the use of catalysts such as P(MeNCH2CH2)3N has been reported to efficiently synthesize substituted ethyl benzofuran-2-carboxylates with high yields from 2-formylphenoxy ethylcarboxylates (D'Sa, Kisanga, & Verkade, 2001).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method has been applied to analyze the crystal structure of compounds related to 2-ethoxyphenyl 1-benzofuran-2-carboxylate, revealing insights into their geometric parameters and intermolecular interactions, which play a crucial role in their chemical behavior and biological activity (Yeong et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions that are critical to their utility in synthetic chemistry and drug discovery. For example, the base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates can lead to the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates, showcasing the synthetic versatility of benzofuran frameworks (Joshi, Nanubolu, & Menon, 2016).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. The study of crystal and molecular structures through X-ray diffraction provides valuable information on the stability and reactivity of these compounds (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-ethoxyphenyl 1-benzofuran-2-carboxylate, such as reactivity with nucleophiles and electrophiles, are central to its applications in organic synthesis and drug design. The compound's behavior in chemical reactions, including its electrophilic and nucleophilic sites, can be predicted by studying its molecular structure and electronic distribution. These properties are crucial for developing synthetic strategies for benzofuran derivatives and their incorporation into larger, more complex molecules (Gao et al., 2012).

properties

IUPAC Name |

(2-ethoxyphenyl) 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-19-14-9-5-6-10-15(14)21-17(18)16-11-12-7-3-4-8-13(12)20-16/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMHXCVBUSWAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxyphenyl benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5674992.png)

![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)

![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)

![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)

![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)

![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)